

Solid-phase extraction method for C20 sphinganine purification

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Compound of Interest

Compound Name: C20 Sphinganine

CAS No.: 24006-62-0

Cat. No.: B150520

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Application Note: High-Purity Enrichment of **C20 Sphinganine** (Eicosasphinganine) via Mixed-Mode Solid-Phase Extraction

Abstract & Scientific Rationale

C20 Sphinganine (d20:0), or eicosasphinganine, is a minor sphingoid base in mammalian systems, often overshadowed by the abundant C18 homolog (d18:0). While frequently used as an internal standard due to its low endogenous abundance, elevated levels of **C20 sphinganine** are critical biomarkers in specific pathologies, including fumonisin toxicity and certain serine palmitoyltransferase (SPT) variants.

The Challenge: Purifying **C20 sphinganine** presents a dual challenge:

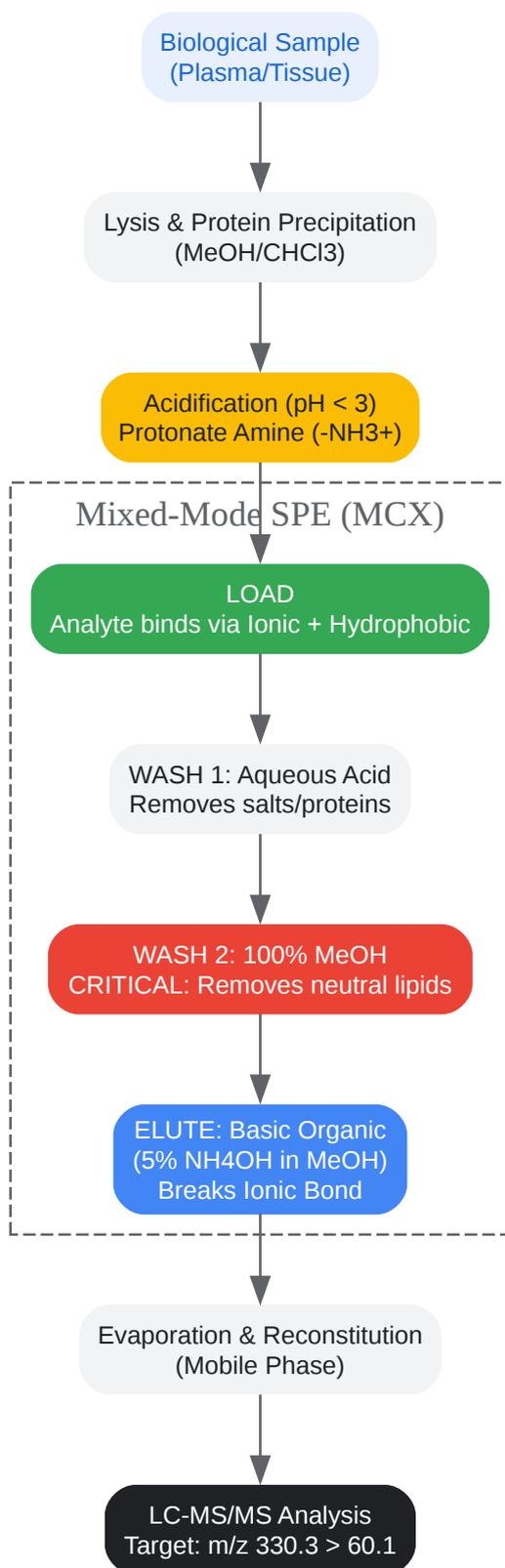
- **Structural Similarity:** It differs from the abundant C18 sphinganine by only two methylene units, making chromatographic resolution difficult without extensive gradients.
- **Matrix Interference:** Biological matrices (plasma, tissue) are rich in neutral lipids (glycerides, cholesterol) and phospholipids (PC, PE) that suppress ionization in LC-MS/MS.

The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE. Unlike traditional Reverse Phase (C18) SPE, which relies solely on hydrophobicity, MCX exploits the basic amine group of sphinganine (pKa ~10.0). By locking the analyte onto the sorbent via ionic interaction, we can employ aggressive organic washes (100% Methanol) to strip away neutral

interferences before eluting the target. This results in a cleaner extract and higher signal-to-noise ratio than liquid-liquid extraction (LLE) alone.

Workflow Visualization

The following diagram illustrates the logical flow from sample lysis to LC-MS/MS injection, highlighting the critical "Ionic Lock" step that differentiates this method.



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Figure 1: Mixed-Mode SPE workflow leveraging the basicity of **C20 sphinganine** for selective enrichment.

Detailed Protocol

Reagents & Materials

- SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg or 60 mg bed mass.
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH, 28-30%).
- Internal Standard: C17 Sphinganine (d17:0) or C17 Sphingosine (d17:1).[1] Note: Do not use **C20 sphinganine** as IS if it is your target analyte.

Sample Preparation

- Plasma: Mix 100 µL plasma with 300 µL MeOH (containing 1% Formic Acid). Vortex 30s. Centrifuge at 14,000 x g for 10 min to precipitate proteins. Collect supernatant.
- Tissue: Homogenize 10 mg tissue in 500 µL MeOH/Water (1:1). Extract lipids using Bligh-Dyer or simple MeOH precipitation.
- Dilution (Critical): Dilute the supernatant with water to ensure the final organic content is < 30% and pH is < 3.0. Reason: High organic content during loading causes breakthrough; low pH ensures the amine is protonated (positively charged) to bind the cation exchange resin.

SPE Procedure (Step-by-Step)

Step	Solvent / Action	Mechanistic Purpose
1.[2][3] Condition	1 mL MeOH	Activates hydrophobic ligands on the sorbent.
2. Equilibrate	1 mL Water (0.1% Formic Acid)	Prepares ionic sites and matches sample pH.
3. Load	Apply Pre-treated Sample	Retention: C20 Sphinganine binds via both hydrophobic tails and positive amine charge (-NH ₃ ⁺).
4. Wash 1	1 mL 2% Formic Acid in Water	Removes salts, proteins, and hydrophilic interferences.
5. Wash 2	1 mL 100% Methanol	Purification: Elutes neutral lipids (cholesterol, glycerides) and acidic lipids. The target remains locked ionically.
6. Elute	1 mL 5% NH ₄ OH in Methanol	Release: High pH deprotonates the amine (-NH ₂), breaking the ionic bond. MeOH solubilizes the hydrophobic tail.

Post-Extraction

- Evaporate the eluate to dryness under Nitrogen at 35°C.
- Reconstitute in 100 µL of Mobile Phase A:B (50:50).
- Vortex and transfer to LC vial with insert.

Analytical Validation (LC-MS/MS)

To distinguish **C20 sphinganine** from its homologs, a Reverse Phase C18 method is recommended. C20 will elute after C18 sphinganine due to the longer carbon chain.

LC Parameters:

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.
- Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.[4]

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	50	Injection
1.0	50	Isocratic Hold
5.0	100	Linear Gradient
7.0	100	Wash (Elution of C20)
7.1	50	Re-equilibration

MS/MS Transitions (ESI Positive):

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (V)
C20 Sphinganine (d20:0)	330.3	312.3 (Loss of H ₂ O)	20
330.3	60.1 (Ethanolamine)	25	
C18 Sphinganine (d18:0)	302.3	284.3	20
C17 Sphinganine (IS)	288.3	270.3	20

Troubleshooting & Optimization

- Low Recovery:
 - Cause: Sample pH was too high during loading.
 - Fix: Ensure sample pH < 3 using Formic Acid. The amine must be charged to bind.
- Breakthrough (Loss during Load):
 - Cause: Too much organic solvent in the load step.
 - Fix: Dilute the MeOH extract with water until MeOH is < 20-30%.
- Ion Suppression:
 - Cause: Phospholipids eluting with analyte.^{[5][6]}
 - Fix: Ensure the "Wash 2" step (100% MeOH) is performed. Only MCX allows this aggressive wash without losing the target.

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